5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide” is a chemical compound . It’s part of the isoxazole family, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves metal-catalyzed reactions, which can have drawbacks such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures . Therefore, there’s a need for alternate metal-free synthetic routes .Molecular Structure Analysis
The molecular structure of “5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide” can be found in various databases . The structure is based on the isoxazole ring, which is a five-membered heterocyclic moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide” can be found in various databases .Scientific Research Applications
Antitubercular Activity
A study by Marvadi et al. (2020) explored the synthesis and antitubercular activity of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides. These compounds, including variations similar to 5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide, demonstrated promising antitubercular properties against Mycobacterium tuberculosis with lower cytotoxicity profiles. Marvadi et al. (2020)
Anticancer Activity
Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, closely related to the structure of 5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide. These compounds showed significant in vitro cytotoxicity against various cancer cell lines, highlighting their potential in anticancer therapy. Atta and Abdel‐Latif (2021)
Antimicrobial Evaluation
Talupur et al. (2021) researched the synthesis and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, sharing a structural similarity with 5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide. Their findings indicate the potential of such compounds in antimicrobial applications. Talupur et al. (2021)
Future Directions
The future directions for “5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide” and similar compounds likely involve the development of new eco-friendly synthetic strategies, given the drawbacks associated with current metal-catalyzed reactions . Additionally, there’s a need for robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .
Mode of Action
The compound acts as a potent inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface .
Pharmacokinetics
The compound has been identified as a small-molecule inhibitor with good oral bioavailability . This makes it a promising candidate for oral anticoagulant therapy .
Result of Action
Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
Properties
IUPAC Name |
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c12-10-4-3-9(17-10)11(15)13-5-1-2-8-6-14-16-7-8/h3-4,6-7H,1-2,5H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYQLWUYTLIBIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCCCC2=CON=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.